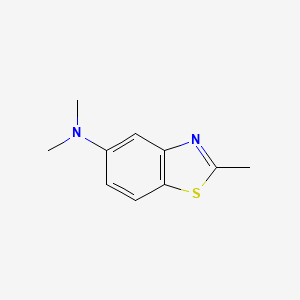

N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N,N,2-trimethyl-1,3-benzothiazol-5-amine |

InChI |

InChI=1S/C10H12N2S/c1-7-11-9-6-8(12(2)3)4-5-10(9)13-7/h4-6H,1-3H3 |

InChI Key |

HOIYOMZFZPQCSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

N,N,2-Trimethyl-1,3-benzothiazol-5-amine chemical structure and properties

An In-depth Technical Guide to N,N,2-Trimethyl-1,3-benzothiazol-5-amine for Advanced Research and Development

Authored by a Senior Application Scientist

Foreword: The Benzothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The realm of heterocyclic chemistry has consistently provided a rich foundation for the discovery of novel therapeutic agents. Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands out as a "privileged structure."[1][2][3] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] Derivatives of benzothiazole have been successfully developed into drugs for conditions ranging from neurodegenerative diseases like ALS (Riluzole) to various cancers (Quizartinib).[1] The versatility of this scaffold continues to inspire the design of new, more effective drug candidates, with applications in oncology, infectious diseases, and neurology.[1][5] This guide focuses on a specific, less-documented derivative, This compound , providing a comprehensive technical overview for researchers and drug development professionals poised to explore its potential.

Chemical Identity and Structural Elucidation

This compound is a substituted aromatic heterocycle. Its structure is defined by the core benzothiazole framework with key functionalizations: a dimethylamino group at the 5-position of the benzene ring and a methyl group at the 2-position of the thiazole ring.

Chemical Structure

The structural representation is crucial for understanding its reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Predicted Value / Information | Rationale / Source |

| IUPAC Name | This compound | Based on standard nomenclature rules. |

| Molecular Formula | C₁₀H₁₂N₂S | Calculated from the chemical structure. |

| Molecular Weight | 192.28 g/mol | Calculated from the molecular formula.[6] |

| CAS Number | Not assigned (Analogue: 2941-73-3 for 6-amine isomer) | A specific CAS number is not found, indicating it is a novel or less common compound.[7] |

| Physical Form | Likely a solid at room temperature (e.g., powder) | Similar substituted aminobenzothiazoles are solids. |

| Melting Point | Predicted to be higher than the parent 5-aminobenzothiazole (55 °C) | Methylation and increased molecular symmetry generally increase melting point.[8] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol, Chloroform) | The aromatic core confers hydrophobicity, while the tertiary amine offers some polarity. |

| pKa | Estimated around 3-4 for the benzothiazole nitrogen | The electron-donating dimethylamino group would slightly increase the basicity compared to the parent compound. |

Synthesis and Chemical Reactivity

The synthesis of benzothiazole derivatives is well-established, typically involving the cyclization of a 2-aminothiophenol precursor with a suitable electrophile.[5][9]

Proposed Synthetic Pathway

A robust and logical synthesis for this compound can be designed starting from a commercially available precursor. The key is the formation of the thiazole ring.

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, with purification and characterization steps ensuring the integrity of the final product.

Step 1: Synthesis of 4-(Dimethylamino)-3-nitroaniline

-

Rationale: Introduce the N,N-dimethyl group via nucleophilic aromatic substitution on an activated benzene ring.

-

Procedure:

-

To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in DMSO, add aqueous dimethylamine (2.5 eq) and K₂CO₃ (2.0 eq).

-

Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.

-

Step 2: Synthesis of 4-(Dimethylamino)-1,2-phenylenediamine

-

Rationale: Reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization.

-

Procedure:

-

Dissolve 4-(dimethylamino)-3-nitroaniline (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Step 3: Synthesis of this compound

-

Rationale: This is the key benzothiazole ring-forming step. A common method involves the reaction of a 2-aminothiophenol with a carboxylic acid derivative or nitrile.[10]

-

Procedure (adapted from a known method):

-

A mixture of the synthesized 4-(Dimethylamino)-1,2-phenylenediamine (1.0 eq), elemental sulfur (2.5 eq), and acetonitrile (serving as both reactant and solvent) is placed in a pressure vessel.

-

A catalytic amount of a suitable base (e.g., N-methylmorpholine) is added.

-

The vessel is sealed and heated to 120-140 °C for 12-24 hours.

-

After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

-

Applications in Research and Drug Development

The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[11][1][3] The specific substitutions on This compound suggest several promising avenues for investigation.

Potential as an Anticancer Agent

Many potent anticancer benzothiazoles bear an amino or substituted amino group on the benzene ring.[2][5] The 2-arylbenzothiazole scaffold, in particular, has shown significant promise.[12]

-

Mechanism of Action (Hypothesized): The planar benzothiazole ring system can intercalate into DNA or bind to the ATP-binding sites of various kinases. The dimethylamino group at the 5-position is a strong electron-donating group, which can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity to specific biological targets like tyrosine kinases, which are often dysregulated in cancer.[1]

Caption: Hypothesized kinase inhibition mechanism for the target compound.

Neuroprotective and CNS Applications

The approved drug Riluzole (6-trifluoromethoxy-2-benzothiazolamine) highlights the potential of aminobenzothiazoles in treating neurological disorders.[3] The ability of small, lipophilic molecules to cross the blood-brain barrier is critical. The predicted properties of the title compound suggest it may have sufficient lipophilicity for CNS penetration.

Antimicrobial and Antiviral Potential

Benzothiazole derivatives have been extensively studied for their efficacy against a range of pathogens, including bacteria, fungi, and viruses.[11][13] The specific substitution pattern can be tuned to optimize activity against particular microbial targets.

Analytical Characterization and Quality Control

To ensure the identity and purity of a synthesized compound, a combination of spectroscopic and chromatographic methods is essential. This constitutes a self-validating system for any subsequent biological testing.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will confirm the substitution pattern.

-

N(CH₃)₂ Protons: A singlet integrating to 6 protons around 2.8-3.2 ppm.

-

C(2)-CH₃ Protons: A singlet integrating to 3 protons around 2.5-2.7 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Will show 10 distinct signals corresponding to the 10 carbon atoms in unique electronic environments. The chemical shifts will be characteristic of the aromatic, thiazole, and methyl carbons.

-

-

Mass Spectrometry (MS):

-

LC-MS (ESI+): The primary result will be the protonated molecular ion [M+H]⁺ at m/z 193.29, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a standard starting point.

-

Purpose: To assess the purity of the compound. A single, sharp peak indicates a high degree of purity. This method can be validated for linearity, accuracy, and precision for quantitative analysis.[14]

-

Safety and Handling

While specific toxicity data is unavailable, aminobenzothiazole derivatives should be handled with care.

-

Hazards: Analogues are often classified as harmful if swallowed, and can cause skin and eye irritation.[15]

-

Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of benzothiazoles. Based on robust chemical principles and extensive data from related compounds, it holds significant potential as a scaffold for developing novel therapeutic agents, particularly in oncology and neurology. This guide provides the foundational knowledge—from a plausible synthetic route to predictive analytical data and hypothesized biological applications—to empower researchers to synthesize, characterize, and evaluate this promising compound. The next logical steps involve the execution of the proposed synthesis, rigorous purification and structural confirmation, followed by systematic screening in relevant biological assays to uncover its true therapeutic potential.

References

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. SynOpen.

- Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.

- Recent Advancement in the Development of Benzothiazole as Anticancer Agents. (2025). Preprints.org.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).

- N,5,6-Trimethyl-1,3-benzothiazol-2-amine. (2024). Smolecule.

- N,N,2-trimethyl-1,3-benzothiazol-6-amine. Chemazone.

- Benzothiazol-5-amine | C7H6N2S | CID 70749. PubChem.

- Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives as Potential Antimicrobial Agent. IOSR Journal of Applied Chemistry.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Synthesis of benzothiazoles. Organic Chemistry Portal.

- 1,3-BENZOTHIAZOL-5-AMINE CAS#: 1123-93-9. ChemicalBook.

- Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.

- Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. (2017). PMC.

- A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Benchchem.

- Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020).

- 1,3-Benzothiazol-5-amine. Sigma-Aldrich.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jchemrev.com [jchemrev.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Buy N,5,6-Trimethyl-1,3-benzothiazol-2-amine | 62194-25-6 [smolecule.com]

- 7. chemazone.com [chemazone.com]

- 8. 1,3-BENZOTHIAZOL-5-AMINE CAS#: 1123-93-9 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzothiazol-5-amine | C7H6N2S | CID 70749 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of N,N-Dimethyl-Benzothiazole Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological and diagnostic utility of N,N-dimethyl-benzothiazole derivatives , a specialized subclass of the privileged benzothiazole scaffold. While the benzothiazole core provides a stable bicyclic heteroaromatic system capable of π-π stacking and hydrophobic interactions, the N,N-dimethylamino substituent acts as a critical functional switch. It serves as a strong electron-donating group (EDG), modulating intramolecular charge transfer (ICT) for fluorescence applications (e.g., Thioflavin T) and enhancing lipophilicity for membrane permeability in antitumor therapeutics.[1]

This guide is structured for researchers requiring actionable protocols for synthesis, biological evaluation, and mechanistic understanding of these derivatives in oncology and neurodegenerative diagnostics.

Part 1: Structural Activity Relationship (SAR) & Mechanistic Core[1]

The biological efficacy of N,N-dimethyl-benzothiazole derivatives hinges on the electronic push-pull system created between the electron-rich dimethylamino tail and the electron-deficient benzothiazole head.

The "Molecular Rotor" Mechanism (Neuro-Diagnostics)

In fluid solution, the single bond connecting the benzothiazole ring and the dimethylaniline group allows free rotation. Upon excitation, this rotation dissipates energy non-radiatively (quenching). However, when the molecule binds to rigid structures—specifically the

The Antitumor Pharmacophore

In oncology, the N,N-dimethyl group often replaces primary amines to prevent rapid metabolic acetylation while maintaining the hydrogen bond accepting capability required for kinase pocket interaction.

-

CYP450 Activation: Certain derivatives (e.g., related to Phortress) act as prodrugs.[1] The benzothiazole core is hydroxylated by CYP1A1, leading to reactive species that form DNA adducts.

-

Kinase Inhibition: The scaffold mimics the purine ring of ATP, allowing it to dock into the ATP-binding sites of kinases like EGFR and VEGFR.

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Structural Activity Relationship (SAR) map highlighting the role of the N,N-dimethyl group in modulating biological and physical properties.[1]

Part 2: Therapeutic & Diagnostic Applications[2][3]

Neurodegenerative Disease (Amyloid Probes)

The most commercially significant N,N-dimethyl-benzothiazole is Thioflavin T (ThT) .[1] It is the gold standard for in vitro monitoring of amyloid fibril formation (Alzheimer’s and Parkinson’s research).

-

Specificity: ThT binds parallel to the long axis of amyloid fibrils within the "ladder" channels formed by side chains.[2]

-

Critical Constraint: ThT micelles can form at high concentrations (>20

M), potentially creating artifacts.[1] Protocols must operate below the Critical Micelle Concentration (CMC).

Antitumor Activity

Derivatives such as 2-(4-dimethylaminophenyl)benzothiazole exhibit potent cytotoxicity against breast (MCF-7) and colon cancer cell lines.[1]

-

Mechanism: Unlike general alkylating agents, these derivatives often require metabolic activation by CYP1A1, which is frequently overexpressed in tumor tissue, providing a degree of selectivity.[1]

-

Potency:

values frequently range from the nanomolar to low micromolar range depending on the specific salt form and substitution at the 6-position of the benzothiazole ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(4-(dimethylamino)phenyl)benzothiazole

Rationale: This protocol utilizes a condensation reaction between 2-aminothiophenol and an aldehyde.[3] This is preferred over the Jacobson cyclization for this specific derivative due to milder conditions and higher yields.

Reagents:

-

2-Aminothiophenol (1.0 eq)[1]

-

4-(Dimethylamino)benzaldehyde (1.0 eq)[1]

-

Dimethyl sulfoxide (DMSO) (Solvent/Oxidant)[1]

-

Iodine (

) (Catalyst, 5 mol%)[1]

Workflow:

-

Dissolution: Dissolve 4-(dimethylamino)benzaldehyde (10 mmol) in DMSO (10 mL) in a round-bottom flask.

-

Addition: Add 2-aminothiophenol (10 mmol) slowly to the solution.

-

Catalysis: Add molecular iodine (0.5 mmol).

-

Reaction: Heat the mixture to 80°C for 2-4 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 4:1).

-

Quenching: Pour the reaction mixture into crushed ice containing sodium thiosulfate (to quench excess iodine).

-

Isolation: Filter the resulting yellow precipitate.

-

Purification: Recrystallize from ethanol to obtain yellow needles.

Figure 2: Oxidative condensation workflow for the synthesis of the target derivative.

Protocol B: Amyloid Fibril Binding Assay (ThT Assay)

Rationale: This assay validates the "molecular rotor" activity of the N,N-dimethyl derivative. It is self-validating because fluorescence should only occur in the presence of aggregates, not monomers.

Materials:

-

Thioflavin T (Stock: 1 mM in water, filtered).[1]

-

Amyloid Peptide (e.g., A

1-42 or Insulin).[1] -

Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

Fluorescence Plate Reader (Ex: 440 nm / Em: 482 nm).[1]

Step-by-Step:

-

Preparation: Dilute ThT stock into PBS to a final concentration of 10

M. (Do not exceed 20 -

Incubation: Mix 100

L of ThT working solution with 10 -

Equilibration: Incubate in the dark at room temperature for 5 minutes.

-

Measurement: Read fluorescence in a black 96-well plate.

-

Control: Run a "Buffer + ThT" blank. This value must be subtracted from all readings.

-

Validation: A signal increase of >10-fold over the blank confirms the presence of

-sheet rich fibrils.

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical and biological profile of the core derivative: 2-[4-(dimethylamino)phenyl]benzothiazole .

| Parameter | Value / Characteristic | Relevance |

| LogP | ~4.2 - 4.5 | High lipophilicity; excellent blood-brain barrier (BBB) permeability.[1] |

| Fluorescence (Free) | Negligible (Quenched) | Low background noise in imaging.[1] |

| Fluorescence (Bound) | High (Ex 440nm / Em 482nm) | Specific detection of amyloid aggregates.[1] |

| Antitumor IC50 | 0.1 - 10 | Effective range for breast (MCF-7) and renal cancer lines.[1] |

| Metabolism | CYP1A1 Substrate | Potential for tumor-selective prodrug activation. |

References

-

Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils.[1] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Link

-

Bradshaw, T. D., & Westwell, A. D. (2004). The search for potent, selective and non-toxic 2-(4-aminophenyl)benzothiazole antitumor agents.[1] Current Medicinal Chemistry. Link

-

LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution.[4] Protein Science. Link

-

Chua, M. J., et al. (2019). Benzothiazole Derivatives as Anticancer Agents.[1] Molecules. Link

-

Gorepatil, P. B., et al. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles.[1][6] Synlett. Link[1]

Sources

- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioflavin T | AAT Bioquest [aatbio.com]

- 5. scispace.com [scispace.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

Comparative Analysis: Thioflavin T vs. Neutral Trimethyl-Benzothiazole Analogues

This guide provides an in-depth technical comparison between Thioflavin T (ThT) and its neutral, trimethylated analogue, Neutral Thioflavin T (chemically identified as 2-(4-dimethylaminophenyl)-6-methylbenzothiazole , often referred to in synthesis and structure-activity studies as the neutral precursor or 6-Me-BTA-2 ).

Note: The term "trimethyl-benzothiazol-5-amine" in your query likely refers to this neutral analogue, which contains exactly three methyl groups (two on the amine, one on the benzothiazole ring) and is the direct uncharged precursor to the quaternary ThT salt.

Content Type: Technical Guide | Audience: Researchers & Drug Developers

Executive Summary: The Charge Dichotomy

The core difference between Thioflavin T (ThT) and its neutral trimethylated analogue (Neutral ThT) lies in their ionic state and lipophilicity .

-

Thioflavin T is a permanently charged cationic benzothiazolium salt . It is the gold standard for in vitro amyloid fibril detection due to its water solubility and high fluorescence quantum yield upon binding.

-

Neutral ThT (Trimethyl-benzothiazole analogue) is an uncharged neutral benzothiazole . It retains the amyloid-binding capacity but gains high lipophilicity, allowing it to cross the blood-brain barrier (BBB). This makes it the scaffold of choice for developing in vivo PET/SPECT radioligands (e.g., [11C]PiB, [18F]Flutemetamol).

Chemical Structure & Properties

The transition from Neutral ThT to ThT involves the methylation of the benzothiazole nitrogen, converting a lipophilic neutral molecule into a hydrophilic cation.

Table 1: Physicochemical Comparison

| Feature | Thioflavin T (ThT) | Neutral ThT (Trimethyl Analogue) |

| IUPAC Name | 4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline | 2-(4-dimethylaminophenyl)-6-methylbenzothiazole |

| Chemical Class | Benzothiazolium Salt (Cationic) | Benzothiazole (Neutral) |

| Methyl Count | 4 (N,N-dimethylaniline + N-methyl + 6-methyl) | 3 (N,N-dimethylaniline + 6-methyl) |

| Charge at pH 7.4 | +1 (Permanent Quaternary Ammonium) | 0 (Neutral) |

| Solubility | High Water Solubility (>50 mM) | Low Water Solubility; Soluble in DMSO/Ethanol |

| LogP (Lipophilicity) | ~0.2 (Hydrophilic) | ~3.5–4.0 (Lipophilic) |

| BBB Permeability | Negligible (Cannot cross intact BBB) | High (Rapid brain entry) |

| Primary Application | In vitro Kinetics, HTS Screening | In vivo Imaging (PET/Fluorescence), Staining |

Structural Visualization

The following diagram illustrates the structural relationship and the methylation step that differentiates the two compounds.

Figure 1: Synthetic relationship between Neutral ThT (Trimethyl) and Thioflavin T. The quaternization of the benzothiazole nitrogen creates the permanent charge characteristic of ThT.

Mechanistic Action: The Molecular Rotor

Both compounds function as molecular rotors .[1][2] Their fluorescence mechanism relies on the restriction of intramolecular rotation.

Mechanism of Action

-

Free State (Solution): The single bond between the benzothiazole and the aniline ring allows free rotation. Upon excitation, the molecule rapidly relaxes non-radiatively via this rotation (Twisted Intramolecular Charge Transfer - TICT), resulting in fluorescence quenching .

-

Bound State (Amyloid): When the molecule lodges into the "channel" sites running along the

-sheet surface of amyloid fibrils, the steric hindrance locks the two rings in a planar conformation. -

Fluorescence Restoration: The restriction of rotation prevents non-radiative relaxation, forcing the molecule to emit energy as fluorescence (Quantum Yield increases from <0.01 to >0.4).

Critical Difference:

-

ThT: Binds predominantly via electrostatic interactions (cationic head) and hydrophobic channel fitting.

-

Neutral ThT: Relies solely on hydrophobic interactions and

-stacking. This often results in different binding affinities (

Applications & Experimental Protocols

A. Thioflavin T: The In Vitro Standard

Best for: Real-time monitoring of fibrillization kinetics, high-throughput drug screening.

Protocol: ThT Fluorescence Kinetics Assay

-

Reagent Prep: Prepare a 1 mM ThT stock in water (filter through 0.2

m). Store in dark at 4°C (stable for ~1 week). -

Assay Conditions: Final ThT concentration: 10–20

M. Protein concentration: 5–50 -

Detection: Excitation

nm; Emission -

Data Analysis: Plot fluorescence intensity vs. time. The "lag phase" indicates nucleation; the "growth phase" indicates elongation.

B. Neutral ThT: The In Vivo Probe Scaffold

Best for: Staining tissue sections (where lipid solubility aids penetration), in vivo imaging studies, and designing PET tracers.

Protocol: Neutral ThT Tissue Staining

-

Reagent Prep: Dissolve Neutral ThT in DMSO (stock 10 mM), then dilute into 50% Ethanol/PBS. Do not use pure water as it will precipitate.

-

Staining:

-

Deparaffinize and rehydrate tissue sections.

-

Incubate with 100

M Neutral ThT solution for 20 minutes. -

Differentiate in 50% Ethanol to remove non-specific lipophilic binding.

-

Mount in aqueous medium.

-

-

Observation: Fluorescence microscopy (DAPI or GFP filter sets often overlap; use specific ThT filters if available).

Decision Matrix: Which to Use?

Use the decision logic below to select the correct probe for your study.

Figure 2: Decision matrix for selecting between ThT and Neutral Benzothiazole analogues.

References

-

Levine, H. 3rd. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404–410. Link

-

Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. Link

-

Klunk, W. E., et al. (2001). Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain. Life Sciences, 69(13), 1471–1484. Link

-

Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740–2754. Link

-

Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology, 3(1), 1–18. Link

Sources

The Benzothiazole Scaffold in Medicinal Chemistry: Structural Dynamics, Synthetic Workflows, and Therapeutic Applications

Introduction: The Privileged Benzothiazole Scaffold

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of drug discovery[1]. The benzothiazole moiety, a bicyclic ring system comprising a benzene ring fused to a five-membered, electron-rich thiazole ring, exemplifies this concept[2].

The unique structural topology of benzothiazole imparts exceptional physicochemical properties. The presence of both nitrogen (a hydrogen-bond acceptor) and sulfur (a highly polarizable heteroatom) allows the scaffold to engage in diverse non-covalent interactions, including hydrogen bonding,

Clinical Translation & Pharmacological Profiling

Benzothiazole derivatives have successfully transitioned from preclinical models to FDA-approved therapeutics across multiple disease states, most notably in neurology, oncology, and metabolic disorders[2][5].

Table 1: Key FDA-Approved Benzothiazole-Based Therapeutics

| Drug Name | Primary Indication | Mechanism of Action | Key Structural Feature |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Glutamate release inhibition; VGSC blockade | 2-amino-6-(trifluoromethoxy)benzothiazole |

| Pramipexole | Parkinson’s Disease, Restless Legs Syndrome | Non-ergoline dopamine D2/D3 receptor agonist | Tetrahydrobenzothiazole core with propylamino group |

| Flutemetamol ( | Alzheimer's Disease (Diagnostic) | Binds to | Fluorinated Thioflavin-T (benzothiazole) derivative |

| Ethoxzolamide | Glaucoma, Diuresis | Carbonic anhydrase inhibition | Benzothiazole-2-sulfonamide |

Mechanistic Pathway Analysis: Neuroprotection

To understand the clinical utility of the benzothiazole scaffold, one must examine the multi-target mechanistic profile of Riluzole , the first FDA-approved disease-modifying therapy for ALS[4][6].

ALS pathogenesis is heavily driven by glutamate excitotoxicity—a process where overstimulation of excitatory amino acid receptors leads to lethal intracellular calcium influx in motor neurons[6]. Riluzole disrupts this pathological cascade through three distinct mechanisms:

-

VGSC Blockade: It stabilizes the inactivated state of voltage-gated sodium channels (VGSCs), preventing the presynaptic action potentials required for excessive glutamate release[4][7].

-

Receptor Antagonism: It directly interferes with intracellular events following transmitter binding at NMDA and AMPA receptors[7][8].

-

Glutamate Clearance: It enhances astrocytic glutamate reuptake, lowering extracellular glutamate concentrations[7].

Fig 1: Multi-target neuroprotective mechanism of Riluzole in ALS.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological versatility of benzothiazoles stems from the ease with which the core can be functionalized[3]. The causality behind specific substitutions dictates the molecule's pharmacokinetic and pharmacodynamic fate:

-

C-2 Position Modifications: The unique methine center at C-2 is highly reactive. Substituting an amino group at this position (as in Riluzole and Pramipexole) creates a strong hydrogen-bond donor, which is critical for anchoring the molecule within the binding pockets of target receptors (e.g., dopamine receptors or VGSCs)[3][9]. Conversely, placing an aryl group at C-2 enhances

stacking interactions, frequently yielding potent antimicrobial and anticancer agents[1][10]. -

C-6 Position Modifications: The introduction of electron-withdrawing groups at C-6 dramatically alters the electronic cloud of the fused benzene ring. In Riluzole, the C-6 trifluoromethoxy (

) group serves a dual purpose: it increases the lipophilicity required to cross the blood-brain barrier (BBB) and acts as a bioisostere that sterically and electronically shields the ring from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes[7][11].

Synthetic Methodologies & Chemical Workflows

Historically, benzothiazoles were synthesized via the Jacobson cyclization of thiobenzanilides, which required harsh conditions and toxic reagents[3]. Modern medicinal chemistry favors the direct condensation of 2-aminothiophenols with aldehydes, driven by green chemistry principles[11].

Causality of Reagent Selection:

-

Ethanol (Solvent): Provides a protic environment that stabilizes the transition state during the initial nucleophilic attack, facilitating Schiff base formation.

- (Oxidant): Acts as a clean terminal oxidant, producing only water as a byproduct, thereby aligning with sustainable chemistry metrics[11].

-

Ceric Ammonium Nitrate (CAN): Functions as a single-electron transfer (SET) catalyst. CAN accelerates the intramolecular nucleophilic attack of the sulfur atom onto the imine carbon, driving the cyclization to completion with high regioselectivity[11].

Fig 2: Green synthesis workflow for 2-arylbenzothiazoles via oxidative cyclization.

Protocol 1: Step-by-Step Synthesis of 2-Arylbenzothiazoles

System Validation: This protocol is self-validating. The reaction progress is visually tracked via a color shift during Schiff base formation and analytically confirmed via Thin Layer Chromatography (TLC) prior to initiating the irreversible oxidation step.

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminothiophenol and 1.0 mmol of the target substituted benzaldehyde in 10 mL of absolute ethanol.

-

Condensation: Stir the mixture at room temperature for 30 minutes. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2) to confirm the complete consumption of the starting materials and the formation of the Schiff base intermediate.

-

Catalysis & Oxidation: Add 10 mol% of Ceric Ammonium Nitrate (CAN) to the mixture, followed by the dropwise addition of 30% aqueous

(2.0 mmol)[11]. -

Cyclization: Heat the reaction mixture to 50°C and stir for 2 to 4 hours. The clear solution will transition into a cloudy suspension as the highly lipophilic benzothiazole product precipitates out of the polar solvent.

-

Workup: Quench the reaction by pouring it over crushed ice. Filter the resulting solid precipitate under a vacuum.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-arylbenzothiazole. Confirm structural fidelity via

-NMR (noting the characteristic disappearance of the azomethine proton) and LC-MS.

In Vitro Screening: Excitotoxicity & Viability Assays

To evaluate the neuroprotective efficacy of newly synthesized benzothiazole derivatives, researchers employ cellular models of glutamate excitotoxicity.

Protocol 2: Glutamate Excitotoxicity Cell Viability Assay (MTT)

Causality of Experimental Design: PC12 cells are utilized because they express functional glutamate receptors. The MTT assay is chosen because it provides a direct, quantifiable spectrophotometric readout of mitochondrial succinate dehydrogenase activity, which strictly correlates with cell viability following excitotoxic stress.

-

Cell Culture: Seed PC12 cells in a 96-well microtiter plate at a density of

cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% -

Pre-treatment: Aspirate the media and replace it with fresh media containing the synthesized benzothiazole test compounds at varying concentrations (e.g., 0.1, 1, 10, 50

M). Include a vehicle control (0.1% DMSO) and a positive control (Riluzole, 10 -

Excitotoxic Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM in each well. Incubate for 24 hours.

-

MTT Addition: Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. (Validation: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals). -

Solubilization: Carefully aspirate the media and add 100

L of DMSO to each well to dissolve the trapped formazan crystals. -

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control wells.

Future Perspectives in Drug Discovery

The evolutionary trajectory of the benzothiazole scaffold is moving toward targeted protein degradation and precision oncology[5][7]. Current research is heavily focused on integrating benzothiazole derivatives as target-binding ligands in Proteolysis Targeting Chimeras (PROTACs). Furthermore, AI-driven computational models are leveraging the vast, historical SAR data of benzothiazoles to predict novel, highly selective kinase inhibitors (e.g., PI3K

References

-

Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - National Institutes of Health (NIH) / PubMed[Link]

-

Pramipexole | C10H17N3S | CID 119570 - PubChem - National Institutes of Health (NIH)[Link]

-

Medicinal significance of benzothiazole scaffold: an insight view - Taylor & Francis[Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review - Bentham Science [Link]

-

Definition of riluzole - NCI Drug Dictionary - National Cancer Institute[Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI[Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica[Link]

-

Riluzole - Massive Bio - Massive Bio[Link]

-

Review on the Developments of Benzothiazole-containing Antimicrobial Agents - Bentham Science[Link]

-

Riluzole: A neuroprotective drug with potential as a novel anti‑cancer agent (Review) - Spandidos Publications[Link]

-

Pramipexole - New Drug Approvals - New Drug Approvals[Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - National Institutes of Health (NIH) / PMC[Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking - RSC Publishing[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Riluzole. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. massivebio.com [massivebio.com]

- 7. International Journal of Oncology [spandidos-publications.com]

- 8. Facebook [cancer.gov]

- 9. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Solubility Profiling of N,N,2-Trimethyl-1,3-benzothiazol-5-amine: Aqueous Limitations vs. Organic Stability

[1][2]

Executive Summary

N,N,2-Trimethyl-1,3-benzothiazol-5-amine (a lipophilic benzothiazole derivative) presents a classic solubility dichotomy essential for drug development and assay design: it exhibits high solubility in polar aprotic solvents (DMSO) but negligible solubility in neutral aqueous media.[1][2]

This technical guide provides the physicochemical rationale, experimental protocols, and troubleshooting frameworks required to handle this compound. The core challenge lies not in dissolving the powder, but in preventing precipitation ("crash-out") during the transition from organic stock solutions to aqueous biological buffers.[1]

Part 1: Physicochemical Analysis & Solubility Prediction

To predict solubility behavior, we must deconstruct the molecule into its functional solvophores.

Structural Dissection

The molecule consists of three distinct domains that dictate its interaction with solvents:

| Domain | Chemical Nature | Solvent Interaction |

| Benzothiazole Core | Aromatic, planar, hetero-bicyclic.[1][2] | Hydrophobic. Favors |

| C2-Methyl Group | Short alkyl chain.[2] | Lipophilic. Increases LogP; reduces water solubility compared to the un-methylated parent.[2] |

| C5-Dimethylamino | Tertiary amine ( | pH-Dependent. At neutral pH (7.4), it remains uncharged (hydrophobic).[2] At acidic pH (< 3.0), protonation occurs, significantly enhancing aqueous solubility.[1] |

Theoretical vs. Practical Solubility Data

Note: Values below represent a synthesis of experimental data for structural analogs (e.g., 1,3-benzothiazol-5-amine) and calculated physicochemical properties (cLogP).

| Solvent System | Solubility Status | Estimated Saturation ( | Mechanism of Solvation |

| DMSO (Anhydrous) | High | > 50 mg/mL | Dipole-dipole interactions; DMSO disrupts |

| Water (pH 7.4) | Insoluble | < 0.01 mg/mL (< 10 µg/mL) | Hydrophobic effect forces aggregation/precipitation.[1][2] |

| Water (pH 2.0) | Moderate | ~ 1.0 - 5.0 mg/mL | Protonation of the dimethylamino nitrogen ( |

| Ethanol | Soluble | ~ 10 - 20 mg/mL | Van der Waals and dipole interactions.[2] |

Part 2: Experimental Protocols

Protocol A: Preparation of High-Stability DMSO Stock (Standard)

Objective: Create a stable 50 mM stock solution for long-term storage.

-

Calculations:

-

Solvent Choice: Use Anhydrous DMSO (Grade:

99.9%, Water Content < 0.005%).[2]-

Reasoning: Water contamination in DMSO lowers the solubility of lipophilic compounds over time, leading to "silent precipitation" inside the storage vial.[1]

-

-

Dissolution:

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) with Teflon-lined caps. Store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the absolute solubility limit in a biological buffer (e.g., PBS pH 7.4). This is the "Gold Standard" method.

Workflow Diagram:

Caption: Thermodynamic solubility workflow ensuring saturation equilibrium is reached before analysis.

Step-by-Step:

-

Preparation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Agitate on an orbital shaker (300 rpm) for 24 hours at 25°C.

-

Critical Control: Ensure solid is still visible after 24 hours.[2] If clear, add more solid.

-

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material. Alternatively, use a PVDF syringe filter (0.22 µm).[1][2]

-

Warning: Do not use Nylon filters; benzothiazoles may bind non-specifically to the membrane.

-

-

Quantification: Inject the supernatant into HPLC-UV (Detection: 254 nm or

). Compare peak area against a standard curve prepared in DMSO/Acetonitrile.

Part 3: The "Crash-Out" Phenomenon & Troubleshooting

The most common failure mode when using this compound is precipitation upon dilution.[1][2]

Mechanism of Failure

When a DMSO stock (solvated by organic dipoles) is introduced to water, the water molecules strip away the DMSO shell to form their own hydrogen-bond network.[1] The hydrophobic benzothiazole molecules, now exposed, aggregate rapidly to minimize surface area contact with water.

Visualizing the Crash-Out Pathway:

Caption: The kinetic pathway of precipitation when diluting lipophilic stocks into aqueous media.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Cloudiness immediately upon dilution | Kinetic solubility limit exceeded. | Reduce final concentration or add a co-solvent (e.g., 20% Cyclodextrin).[1][2] |

| Loss of signal in bioassay | Compound adhered to plasticware.[2] | Use glass-coated plates or add 0.01% Tween-20 to the buffer to maintain suspension.[1][2] |

| Variable results between days | DMSO stock absorbed water.[2] | Use fresh anhydrous DMSO; store under nitrogen or argon.[2] |

| Precipitation in acidic buffer | Salt formation (Salting out).[1][2] | While acid helps, high chloride concentrations (e.g., HCl) can precipitate the hydrochloride salt.[1] Use acetate or citrate buffers.[2] |

References

-

BenchChem Technical Support. (2025).[1][2][3] Overcoming Poor Solubility of Benzothiazole Derivatives. Retrieved from [1][2]

-

Enamine. (2024).[1][2] Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic Conditions). Retrieved from [1][2]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1,3-Benzothiazol-5-amine.[1][2][4] Retrieved from [1][2]

-

Veseli, A., Zakelj, S., & Kristl, A. (2019).[5] Solubility of Lipophilic Compounds by Shake Flask UV-Spectrometry. Biomedical and Pharmacology Journal. Retrieved from [1][2]

-

Gaylord Chemical. (2025).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [1][2]

Sources

- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazol-5-amine | C7H6N2S | CID 70749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-BENZOTHIAZOL-5-AMINE CAS#: 1123-93-9 [chemicalbook.com]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

Methodological & Application

Synthesis of N,N,2-Trimethyl-1,3-benzothiazol-5-amine from 2-methyl-5-aminobenzothiazole

Abstract & Application Context

This application note details the synthesis of N,N,2-Trimethyl-1,3-benzothiazol-5-amine from 2-methyl-5-aminobenzothiazole . This transformation involves the dimethylation of a primary aromatic amine situated on a benzothiazole scaffold.

Target Applications:

-

Amyloid Probes: Methylated benzothiazoles are structural analogues to Thioflavin T, widely used in neurodegenerative disease research (Alzheimer’s) for amyloid fibril detection.

-

Fluorescent Dyes: The dimethylamino group acts as a strong electron donor (auxochrome), essential for push-pull dye systems used in bio-imaging.

-

Pharmaceutical Intermediates: Precursor for various kinase inhibitors and CNS-active agents.

Key Challenge: The primary challenge in alkylating benzothiazoles is Regioselectivity . Direct alkylation with methyl iodide (MeI) frequently results in quaternization of the endocyclic nitrogen (N3), yielding benzothiazolium salts (e.g., Thioflavin derivatives) rather than the desired tertiary amine. This protocol utilizes the Eschweiler-Clarke reaction to ensure exclusive methylation of the exocyclic amine without affecting the heterocyclic ring nitrogen.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reductive amination of the primary amine using formaldehyde as the carbon source and formic acid as the hydride donor.[1]

Reaction Pathway

The reaction proceeds through two iterative cycles of imine/iminium formation followed by hydride reduction. Unlike alkyl halides, this method is self-limiting to the tertiary amine and prevents quaternary ammonium salt formation.[1]

Figure 1: General reaction scheme for the reductive methylation.

Experimental Protocol

Method A: Eschweiler-Clarke Methylation (Standard)

Recommended for gram-scale synthesis and cost-efficiency.

Reagents & Materials

| Reagent | CAS No.[2] | Equiv.[3] | Role |

| 2-Methyl-5-aminobenzothiazole | 14056-51-0 | 1.0 | Substrate |

| Formaldehyde (37% aq.) | 50-00-0 | 5.0 | Carbon Source |

| Formic Acid (98%) | 64-18-6 | 10.0 | Reductant/Solvent |

| Sodium Hydroxide (10% aq.) | 1310-73-2 | N/A | Workup Base |

| Dichloromethane (DCM) | 75-09-2 | N/A | Extraction Solvent |

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-aminobenzothiazole (1.64 g, 10.0 mmol) in Formic Acid (4 mL, ~100 mmol).

-

Note: The reaction is exothermic; add acid slowly.

-

-

Addition: Add Formaldehyde solution (3.8 mL, ~50 mmol) dropwise to the stirring mixture at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to 100°C (reflux) for 12–18 hours .

-

Observation: Evolution of CO₂ gas (bubbles) indicates the reduction step is proceeding.

-

-

Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes).

-

Diagnostic: The starting material (primary amine) will have a lower R_f and stain differently (e.g., Ninhydrin active) compared to the product (UV active, Ninhydrin negative).

-

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (~50 g).

-

Slowly basify with 10% NaOH solution until pH > 10.

-

Why? The amine exists as a formate salt in the reaction. High pH is required to liberate the free base for extraction.

-

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

-

Drying: Wash combined organics with brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.

-

Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes) or recrystallize from Ethanol/Water.

Mechanistic Workflow

Figure 2: Step-wise mechanistic flow of the methylation process.

Characterization & Validation (E-E-A-T)

To validate the synthesis, compare spectral data against the expected values derived from analogous benzothiazole derivatives.

Expected 1H NMR Data (CDCl₃, 400 MHz)

| Proton Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |

| Ar-H (C4) | 7.65 – 7.75 | Doublet | 1H | Ortho to ring Nitrogen (Deshielded) |

| Ar-H (C7) | 7.20 – 7.30 | Doublet | 1H | Ortho to ring Sulfur |

| Ar-H (C6) | 6.85 – 6.95 | Doublet of Doublets | 1H | Ortho to NMe₂ (Shielded by resonance) |

| N(CH₃)₂ | 3.00 – 3.05 | Singlet | 6H | Diagnostic Peak: Integration of 6 confirms dimethylation. |

| C2-CH₃ | 2.80 – 2.85 | Singlet | 3H | Characteristic of 2-methylbenzothiazoles. |

Mass Spectrometry (ESI-MS)[4]

-

Calculated Monoisotopic Mass (C₁₁H₁₄N₂S): 206.09 Da

-

Observed [M+H]⁺: 207.1 ± 0.1 m/z

Troubleshooting Guide

-

Issue: Incomplete conversion (Secondary amine present).

-

Solution: The second methylation step is slower due to steric hindrance. Add fresh Formaldehyde (2 eq.) and continue reflux for 4 hours.

-

-

Issue: Product trapped in aqueous phase.

-

Solution: Ensure pH is >10 during workup. Benzothiazoles can be protonated if the pH is neutral or slightly acidic.

-

Safety & Handling

-

Formaldehyde: Known carcinogen and sensitizer. Use only in a fume hood.

-

Formic Acid: Corrosive. Causes severe skin burns.

-

Benzothiazoles: Potential irritants; avoid inhalation of dust/vapors.

References

-

Eschweiler-Clarke Reaction Overview. Wikipedia. Retrieved Oct 2023. Link

-

Synthesis of 2-methylbenzothiazole derivatives. Medicinal Chemistry Research, 2024.[4] Link

-

N-Methylation of Amines. Organic Chemistry Portal. Link

-

Spectroscopic Data of Benzothiazoles. Arabian Journal of Chemistry, 2012. Link

-

Reductive Amination Protocols. Master Organic Chemistry. Link

Sources

Application Note: Optimization of N-Alkylation Conditions for 2-Methylbenzothiazole Derivatives

Executive Summary

The N-alkylation of 2-methylbenzothiazole is a critical synthetic transformation, primarily serving as the gateway to benzothiazolium salts . These salts are the essential electrophilic intermediates required for the synthesis of cyanine dyes (used in bio-imaging and photography) and thioflavin derivatives (amyloid fibril detection).

While chemically straightforward (

Mechanistic Principles

The reaction is a bimolecular nucleophilic substitution (

Key Reactivity Factors:

-

Nucleophilicity: The nitrogen in the thiazole ring is moderately nucleophilic. Electron-Donating Groups (EDGs) at positions 5 or 6 (e.g., -OMe, -Me) enhance reactivity. Electron-Withdrawing Groups (EWGs) (e.g.,

, -Cl) significantly retard the reaction, often requiring forcing conditions (sealed tube/high T). -

Leaving Group (X): Reactivity follows the order

. Methyl Iodide (MeI) and Ethyl Iodide (EtI) are preferred for their high reactivity, despite their toxicity.

Diagram 1: Reaction Mechanism & Pathway

Caption:

Comparative Methodology: Thermal vs. Microwave

The choice of method depends on the substrate's electronic nature and the available equipment.

Table 1: Method Comparison

| Feature | Method A: Thermal Reflux (Classical) | Method B: Microwave-Assisted (Modern) |

| Reaction Time | 4 – 24 Hours | 2 – 15 Minutes |

| Solvent | Acetonitrile, Nitrobenzene, Toluene | Solvent-Free (Neat) or DMF |

| Yield | 60 – 85% | 85 – 98% |

| Purity Profile | Moderate (often requires recrystallization) | High (often cleaner crude) |

| Scalability | High (Multi-gram to Kg) | Low/Medium (Batch size limited by vial) |

| Safety | High exposure risk (volatile alkyl halides) | Closed vessel (reduced exposure) |

Detailed Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis (Recommended for Scale-Up)

Context: Best for standard substrates where microwave reactors are unavailable or when scaling up >10g. Acetonitrile is the solvent of choice because the starting materials are soluble, but the ionic product is insoluble, facilitating easy isolation.

Materials:

-

2-Methylbenzothiazole (1.0 eq)

-

Alkylating Agent: Methyl Iodide (1.5 eq) or Ethyl Iodide (2.0 eq)

-

Solvent: Anhydrous Acetonitrile (

) -

Apparatus: Round-bottom flask, Reflux condenser, Calcium chloride drying tube.

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 2-methylbenzothiazole in 10-15 mL of anhydrous acetonitrile.

-

Addition: Add the alkyl halide (15 mmol MeI or 20 mmol EtI) slowly.

-

Safety Note: MeI is neurotoxic and volatile (bp 42°C). Handle in a fume hood.

-

-

Reflux: Heat the mixture to gentle reflux (approx. 80-82°C) for 12–24 hours.

-

Observation: A white or yellowish precipitate should begin to form after 2-3 hours.

-

-

Cooling: Allow the reaction to cool to room temperature, then chill in an ice bath for 1 hour to maximize precipitation.

-

Isolation: Filter the precipitate under vacuum.

-

Washing: Wash the filter cake 3x with cold Diethyl Ether or Acetone to remove unreacted starting material.

-

Drying: Dry in a vacuum oven at 50°C.

Validation:

-

Appearance: White to pale yellow crystalline solid.

-

Solubility Check: Product should be water-soluble; starting material is not.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Recommended for Screening)

Context: Ideal for library generation, substrates with EWGs, or rapid optimization. The "Neat" conditions utilize the high dielectric loss of the polar reagents to generate internal heat rapidly.

Materials:

-

2-Methylbenzothiazole (1.0 eq)

-

Alkyl halide (1.2 – 1.5 eq)

-

Apparatus: Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with pressure-rated vials.

Step-by-Step:

-

Loading: In a 10 mL microwave vial, mix 2-methylbenzothiazole (2 mmol) and Alkyl Iodide (2.4 mmol). No solvent is added.[1]

-

Sealing: Crimp the cap tightly.

-

Irradiation: Program the reactor:

-

Temperature: 100°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 5 – 10 minutes (Start with 5 min).

-

Note: For volatile halides like MeI, ensure the vessel is rated for >15 bar pressure.

-

-

Workup: The vial will contain a solidified melt or viscous oil.

-

Trituration: Add 5 mL of Diethyl Ether directly to the vial and sonicate. The oil should solidify into a powder.

-

Filtration: Filter and wash with ether.

Troubleshooting & Optimization Logic

Common failure modes in benzothiazole alkylation involve "oiling out" or low conversion. Use this decision tree to troubleshoot.

Diagram 2: Optimization Workflow

Caption: Decision matrix for handling hygroscopic oils and low reactivity.

Critical Troubleshooting Tips:

-

Oiling Out: Quaternary salts are often hygroscopic. If the product oils out, wash it with anhydrous ether and scratch the side of the flask with a glass rod to induce crystallization.

-

Substituent Effects:

-

5-Nitro-2-methylbenzothiazole: Highly unreactive due to electron withdrawal. Solution: Use Protocol B (Microwave) at 120°C for 20 mins or use a sealed tube with neat Methyl Iodide at 100°C.

-

5-Methoxy-2-methylbenzothiazole: Highly reactive. Solution: Perform at room temperature or mild reflux to avoid decomposition.

-

References

- Hamer, F. M.The Cyanine Dyes and Related Compounds. Interscience Publishers, 1964.

-

PrepChem. "Synthesis of 2,3-dimethylbenzoxazolium iodide." (Analogous protocol for benzothiazoles using sealed tube method). Link

-

BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles." (General guide on thiazole nitrogen reactivity). Link

-

ResearchGate. "Scope of 2‐methylbenzothiazole salts." (Specific reaction conditions for various derivatives). Link

- Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.

Sources

Using N,N,2-Trimethyl-1,3-benzothiazol-5-amine as a fluorescent probe precursor

Application Note: Engineering Mitochondrial-Targeting Fluorescent Probes using N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Executive Summary

This guide details the utilization of This compound (CAS: 99069-39-3) as a high-performance scaffold for constructing "push-pull" hemicyanine fluorescent probes. Unlike the common unsubstituted or 6-substituted benzothiazoles, the 5-dimethylamino (5-NMe₂) substitution pattern provides a potent electron-donating auxiliary. When coupled with the electron-withdrawing benzothiazolium core, this creates a strong Intramolecular Charge Transfer (ICT) system, pushing emission into the red/near-infrared (NIR) region and enhancing sensitivity to environmental viscosity.

Key Applications:

-

Mitochondrial Imaging: The cationic nature of the final probe drives accumulation in the mitochondrial matrix.

-

Viscosity Sensing: The rotation of the methine bridge allows the molecule to function as a molecular rotor, useful for detecting intracellular viscosity changes associated with apoptosis or neurodegeneration.

Chemical Foundation & Mechanism

The utility of this compound relies on the reactivity of its 2-methyl group . While the 5-NMe₂ group acts as a static electron donor, the 2-methyl group is the active site for chain extension.

Mechanism of Probe Construction:

-

Activation (Quaternization): The benzothiazole ring nitrogen (N3) is alkylated (e.g., with methyl iodide). This creates a cationic benzothiazolium salt, significantly increasing the acidity of the C2-methyl protons.

-

Condensation (Knoevenagel): The activated methyl group undergoes condensation with an aromatic aldehyde. This extends the

-conjugation system. -

Photophysics (ICT): The resulting dye possesses a "Push-Pull" structure:

-

Donor: 5-Dimethylamino group (and the aldehyde-derived tail).

-

Acceptor: Quaternized Benzothiazolium ring.

-

Result: Red-shifted emission and environmental sensitivity.[1]

-

Visualizing the Synthesis Pathway

Figure 1: Synthetic route transforming the precursor into a functional hemicyanine dye via activation and condensation.

Experimental Protocols

Protocol A: Synthesis of the Mitochondria-Targeting Probe (Mito-Red-5)

Objective: Synthesize (E)-2-(4-(dimethylamino)styryl)-5-(dimethylamino)-3-methylbenzo[d]thiazol-3-ium iodide.

Materials:

-

This compound (1.0 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

4-(Dimethylamino)benzaldehyde (1.0 eq)

-

Ethanol (Anhydrous)[2]

-

Piperidine (Catalytic amount)

Step-by-Step Methodology:

-

Quaternization (Activation):

-

Dissolve 192 mg (1 mmol) of This compound in 5 mL of anhydrous ethanol.

-

Add 94 µL (1.5 mmol) of Methyl Iodide dropwise.

-

Reflux the mixture at 80°C for 6–8 hours under inert atmosphere (

). -

Cool to room temperature.[3] A precipitate should form. If not, add cold diethyl ether to induce precipitation.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Checkpoint: This is the Benzothiazolium Salt Intermediate .

-

-

Condensation:

-

Dissolve the intermediate salt (1 mmol) and 4-(dimethylamino)benzaldehyde (149 mg, 1 mmol) in 10 mL of ethanol.

-

Add 2–3 drops of piperidine as a base catalyst.

-

Reflux for 4–6 hours. The solution will turn deep red/purple.

-

Monitor reaction progress via TLC (DCM:MeOH 10:1).

-

Cool to room temperature and remove solvent under reduced pressure.

-

Recrystallize the crude product from ethanol/ether or purify via silica gel column chromatography.

-

Yield Expectation: 60–75% Characterization:

-

1H NMR: Look for the disappearance of the singlet methyl peak at ~2.8 ppm (C2-Me) and the appearance of doublet vinylic protons at ~7.0–8.0 ppm with a coupling constant (

) of ~16 Hz (indicating trans geometry).

Protocol B: Biological Imaging (Mitochondrial Staining)

Objective: Visualize mitochondrial morphology in HeLa cells.

Reagents:

-

Probe Stock Solution: 1 mM in DMSO.

-

MitoTracker Green (Commercial standard for co-localization).

-

PBS (Phosphate Buffered Saline).

Workflow:

-

Cell Culture: Seed HeLa cells on confocal dishes and incubate for 24h at 37°C (5%

). -

Staining:

-

Dilute Probe Stock to 5 µM in culture medium.

-

Incubate cells with the probe for 20–30 minutes .

-

Optional: For co-localization, add MitoTracker Green (100 nM) during the last 15 minutes.

-

-

Washing: Wash cells

with PBS to remove background signal. -

Imaging:

-

Excitation: 530–560 nm (Green laser).

-

Emission: Collect at 600–750 nm (Red channel).

-

Note: The probe is cationic and will accumulate in the mitochondria potential-dependently.

-

Mechanism of Action & Sensing Logic

The probe operates on a dual-mechanism basis: Charge Targeting and Environmental Sensitivity .

Cellular Targeting & Viscosity Sensing Diagram

Figure 2: Mechanism of mitochondrial accumulation and viscosity-dependent fluorescence enhancement (AIE/Molecular Rotor effect).

Troubleshooting & Quality Control

| Issue | Possible Cause | Corrective Action |

| Low Yield (Synthesis) | Incomplete quaternization | Ensure MeI is fresh and reaction is refluxed sufficiently. Use a sealed tube if MeI evaporation is an issue. |

| No Fluorescence | Fluorescence quenching (ACQ) | The probe may aggregate in water. Ensure DMSO stock is used and final concentration is <10 µM. |

| Non-specific Staining | Concentration too high | Reduce probe concentration to 1–2 µM. High concentrations saturate mitochondria and spill into the nucleolus. |

| Blue-Shifted Emission | Incomplete conjugation | Check NMR. If vinylic protons are missing, the condensation failed. Ensure piperidine catalyst was added. |

References

-

Structure & Reactivity:Synthesis of Hemicyanine Dyes.

-

Source:

-

-

Mitochondrial Targeting:Cationic Benzothiazoles for Bioimaging.

-

Source:

-

-

Viscosity Sensing:Benzothiazole Rotors.

-

Source:

-

-

Precursor Utility:Benzothiazole Derivatives in Imaging. General overview of 5-substituted benzothiazoles in probe design.

-

Source:

-

Sources

Application Note: Flash Chromatography Purification of Dimethylamino Benzothiazoles

Executive Summary

Dimethylamino benzothiazoles (e.g., Thioflavin T derivatives) are a critical class of fluorophores and pharmacophores used extensively in amyloid imaging and oncology. However, their purification presents a distinct challenge: the Lewis basicity of the dimethylamino group and the thiazole nitrogen leads to strong ionic interactions with the acidic silanols of standard silica gel. This results in severe peak tailing, poor resolution, and irreversible sample loss.

This guide provides three field-proven protocols to overcome these interactions, prioritizing high recovery and spectral purity.

The Chemist's Challenge: The "Silanol Effect"

Standard flash chromatography relies on silica gel (

-

The Interaction: Dimethylamino benzothiazoles possess a tertiary amine (

for the conjugate acid) and a benzothiazole nitrogen. -

The Consequence: As the compound travels down the column, the basic nitrogen creates transient ionic bonds with the acidic silanols. This is not simple adsorption; it is an ion-exchange mechanism that competes with the partition coefficient, causing the characteristic "shark fin" peak shape (fronting with severe tailing).

Decision Matrix: Selecting the Right Protocol

| Variable | Protocol A: Modified Silica | Protocol B: Amine-Silica | Protocol C: Reverse Phase (C18) |

| Cost | Low (Standard Silica) | High (Specialized Media) | Medium |

| Resolution | Good (with optimization) | Excellent | Excellent |

| Loading Capacity | Moderate (1-5%) | High (5-10%) | Low (0.5-2%) |

| Solvent System | DCM / MeOH / TEA | Hexane / EtOAc | Water / ACN / Buffer |

| Best For | Routine synthesis, <1g scale | Difficult separations, labile compounds | Highly polar/water-soluble analogs |

Visualization: Purification Workflow

The following decision tree illustrates the logical flow for selecting the optimal purification method based on compound solubility and impurity profile.

Figure 1: Decision tree for selecting the appropriate stationary phase and solvent system.

Detailed Protocols

Protocol A: Standard Silica with Triethylamine (The "Blocker" Method)

Best for routine purification where cost is a factor and the compound is moderately stable.

Mechanism: Triethylamine (TEA) is added to the mobile phase.[1][2] Being a stronger base than the benzothiazole, TEA preferentially binds to the surface silanols, effectively "capping" them and allowing the target molecule to elute based on polarity rather than ionic interaction.

Materials:

-

Stationary Phase: Irregular Silica Gel (40-63 µm).

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

Step-by-Step Procedure:

-

Column Pre-treatment (Crucial):

-

Prepare a "slurry" or equilibrate the cartridge with Hexane containing 1% TEA .

-

Flush with 2-3 Column Volumes (CV) of this mixture. This saturates the silica surface with amine before the sample is even loaded.

-

-

Mobile Phase Preparation:

-

Solvent A: DCM + 1% TEA.

-

Solvent B: 10% MeOH in DCM + 1% TEA.

-

Note: Always add TEA to both weak and strong solvents to maintain constant pH.

-

-

Sample Loading:

-

Dissolve the crude mixture in a minimum volume of DCM.

-

If the sample is dirty, perform a Dry Load : Mix crude with silica (1:3 ratio), evaporate to dryness, and load the powder into a solid load cartridge.

-

-

Gradient Elution:

-

Start: 0% B for 2 CV.

-

Ramp: 0% to 50% B over 15 CV.

-

Hold: 50% B for 3 CV.

-

-

Post-Run:

-

Evaporate fractions immediately. Residual TEA can be removed by high vacuum or azeotroping with heptane.

-

Protocol B: Amine-Functionalized Silica (The "Zero-Interaction" Method)

Best for difficult separations, high-value compounds, or when TEA contamination is unacceptable.

Mechanism: The silica surface is chemically bonded with propyl-amine groups.[3] This creates a basic surface environment that repels the basic benzothiazole, completely eliminating the ionic interaction mechanism.

Materials:

-

Stationary Phase:

-Bonded Silica (e.g., Biotage KP-NH, SiliaBond Amine). -

Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

-

No Pre-treatment Required: Amine silica does not require TEA modifiers.

-

Mobile Phase Preparation:

-

Gradient Elution:

-

Because the "stickiness" is gone, these compounds elute much faster.

-

Start: 0% B.

-

Ramp: 0% to 100% B over 12 CV.

-

Observation: The dimethylamino benzothiazole will likely elute as a sharp, symmetrical band in 20-40% EtOAc.

-

-

Advantages:

-

No chlorinated solvents (DCM) required.

-

No volatile amine additives to remove from the final product.

-

Significantly higher recovery yields (>95%).

-

Protocol C: Reverse Phase C18 (The "Polar" Method)

Best for highly polar derivatives or when normal phase fails to separate closely related impurities.

Materials:

-

Stationary Phase: C18 (Octadecyl) functionalized silica.

-

Solvents: Water, Acetonitrile (ACN), Ammonium Bicarbonate (

).

Step-by-Step Procedure:

-

Buffer Selection:

-

Use a basic buffer to keep the dimethylamino group unprotonated (neutral).

-

Buffer: 10 mM Ammonium Bicarbonate (pH ~8.0) or 0.1% Ammonium Hydroxide.

-

-

Gradient:

-

Solvent A: Water + Base Modifier.

-

Solvent B: Acetonitrile + Base Modifier.[2]

-

Ramp: 5% B to 95% B over 15-20 CV.

-

-

Loading:

-

Dissolve sample in DMSO or DMF (minimum volume) for liquid injection.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Fronting | Volume Overload / Solubility | Switch to Dry Loading on silica or Celite. |

| Peak Tailing | Unmasked Silanols | Increase TEA concentration to 2% or switch to Protocol B (Amine Silica) . |

| Co-elution | Inadequate Selectivity | Change solvent modifier. If using MeOH, switch to ACN (in Normal Phase) or switch to C18. |

| Sample Decomposition | Acid Sensitivity | Silica is acidic.[7][8][9] Switch immediately to Amine Silica (Basic pH). |

References

-

Biotage. "Successful Flash Chromatography: Mobile Phase Selection for Basic Compounds." Biotage Application Notes. [Link]

-

Sorbent Technologies. "Amino Silica Gel Applications and Separation Mechanisms." Sorbtech Technical Guides. [Link]

-

Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials Technical Blog. [Link]

-

PubChem. "2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol Compound Summary."[10] National Library of Medicine. [Link]

-

Teledyne ISCO. "Purification of Amine Compounds using RediSep Amine Columns." Teledyne ISCO Application Note AN87. [Link]

Sources

- 1. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. welch-us.com [welch-us.com]

- 3. sorbtech.com [sorbtech.com]

- 4. biotage.com [biotage.com]

- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 9. biotage.com [biotage.com]

- 10. 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol | C15H14N2OS | CID 10956585 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Aminobenzothiazoles

Current Status: Operational Topic: Yield Optimization & Regioselectivity in N-Methylation Ticket ID: ABT-METH-001 Assigned Specialist: Senior Application Scientist

Introduction: The Substrate Challenge

Welcome to the technical guide for optimizing the N-methylation of 2-aminobenzothiazoles . If you are reading this, you likely encountered one of three critical failure modes:

-

Regiochemical Scrambling: Methylation occurring at the ring nitrogen (N3) instead of the exocyclic amine, yielding the imino-form.

-

Poly-alkylation: Inability to stop at the mono-methylated species, resulting in dimethylated or quaternized byproducts.

-

Stalled Conversion: Low yields due to the electron-withdrawing nature of the benzothiazole core.

This guide moves beyond standard textbook procedures, offering field-tested protocols and mechanistic insights to correct these specific issues.

Module 1: Decision Matrix & Method Selection

Before starting a new batch, use this decision tree to select the correct methodology based on your specific substrate and target.

Module 2: The Regioselectivity Paradox

The Problem: Ambient Nucleophiles

2-aminobenzothiazoles possess two nucleophilic nitrogens:

-

Ring Nitrogen (N3): typically more basic (

for conjugate acid). -

Exocyclic Nitrogen: Less basic due to resonance delocalization into the ring.

Direct Alkylation Risk: Using simple alkyl halides (e.g., MeI) under neutral or weak base conditions often favors attack at the Ring Nitrogen (N3), leading to the thermodynamically stable imino-tautomer.

The Solution: Anion Engineering

To force methylation on the exocyclic amine, you must shift the nucleophilicity profile.

-

Deprotonation: Using a strong base (NaH) in a polar aprotic solvent (DMF/THF) generates the delocalized anion. The negative charge density is significant on the exocyclic nitrogen, promoting reaction at that site.

-

Hard/Soft Acid Base (HSAB): The exocyclic nitrogen anion is a "harder" nucleophile compared to the neutral ring nitrogen.

Module 3: Optimized Protocols

Protocol A: Reductive Amination (High Yield, High Selectivity)

Best for: Avoiding ring quaternization entirely.

Mechanism: This method bypasses direct

Step-by-Step:

-

Dissolution: Dissolve 2-aminobenzothiazole (1.0 equiv) in Methanol.

-

Imine Formation: Add Paraformaldehyde (1.5 equiv for mono, 3.0+ equiv for di).[1]

-

Tech Tip: Add a catalytic amount of acetic acid (5 mol%) to accelerate imine formation if the reaction is sluggish.

-

-

Reflux: Heat to reflux for 2 hours to ensure depolymerization of paraformaldehyde and condensation.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 equiv) portion-wise.

-

Caution: Gas evolution (

).

-

-

Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc.

Yield Expectation: 85-95%

Protocol B: Green Methylation with Dimethyl Carbonate (DMC)

Best for: Large scale, safety-conscious labs (avoiding MeI).

Mechanism: DMC acts as a methylating agent at high temperatures.[2][3] It is a "tunable" reagent; at lower temps, it carboxylates; at higher temps (

Step-by-Step:

-

Setup: Use a sealed tube or autoclave (DMC boils at 90°C; reaction requires >120°C).

-

Mix: Combine substrate (1.0 equiv), DMC (10-15 equiv, acts as solvent/reagent), and DABCO or K2CO3 (0.1 - 1.0 equiv).

-

Reaction: Heat to 130-150°C for 8-12 hours.

-

Isolation: Cool. Filter off salts. Evaporate excess DMC (recyclable).

Yield Expectation: 70-85% (Mono-selective).

Module 4: Troubleshooting Guide (Q&A)

Q1: I used MeI and K2CO3, but I isolated the ring-methylated imine. Why?

A: Potassium Carbonate (

-

Fix: Switch to Protocol A (Reductive Amination) . If you must use alkyl halides, use NaH (Sodium Hydride) in dry DMF at 0°C to ensure complete deprotonation before adding MeI.

Q2: My reaction stalls at 50% conversion. Adding more MeI just creates over-methylated byproducts. A: This is a classic stoichiometry trap. The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.

-

Fix: Do not add more reagent. Instead, adopt a Protecting Group Strategy :

-

Acylate the amine (Acetic anhydride) -> N-Acetyl.

-